Dexpanthenol

Catalog No.
S525786
CAS No.
81-13-0
M.F
C9H19NO4
M. Wt
205.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dexpanthenol

CAS Number

81-13-0

Product Name

Dexpanthenol

IUPAC Name

2,4-dihydroxy-N-(3-hydroxypropyl)-3,3-dimethylbutanamide

Molecular Formula

C9H19NO4

Molecular Weight

205.25 g/mol

InChI

InChI=1S/C9H19NO4/c1-9(2,6-12)7(13)8(14)10-4-3-5-11/h7,11-13H,3-6H2,1-2H3,(H,10,14)

InChI Key

SNPLKNRPJHDVJA-UHFFFAOYSA-N

SMILES

CC(C)(CO)C(C(=O)NCCCO)O

Solubility

>30.8 [ug/mL] (The mean of the results at pH 7.4)

Synonyms

(+)-2,4-dihydroxy-N-(3-hydroxypropyl)-3,3-dimethylbutyramide, 2,4-dihydroxy-N-(3-hydroxypropyl)-3,3-dimethylbutanamide, Bepanthen, butanamide, 2,4-dihydroxy-n-(3-hydroxypropyl)-3,3-dimethyl-, (+--)-, Corneregel, D-panthenol, dexpanthenol, Dexpanthenol Heumann, DL-panthenol, Ilopan, Marolderm, NasenSpray ratiopharm Panthenol, Nasicur, Otriven Dexpanthenol, Pan Rhinol, Pan-Ophtal, panthenol, Panthenol Braun, Panthenol Jenapharm, Panthenol LAW, Panthenol Lichtenstein, panthenol von ct, Panthenol-ratiopharm, Panthoderm, Panthogenat, pantothenol, Repa-Ophtal, Rhinoclir, Siozwo SANA, Ucee D, Urupan, Wund- und Heilsalbe LAW

Canonical SMILES

CC(C)(CO)C(C(=O)NCCCO)O

Isomeric SMILES

CC(C)(CO)[C@H](C(=O)NCCCO)O

Description

The exact mass of the compound Dexpanthenol is 205.1314 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 4.87 mfreely soluble in methanol, water, alcohol; slightly soluble in ethervery soluble in ethanol, methanol; slightly soluble in ethyl etherslightly soluble in glycerinin water, 1.6x10+6 mg/l at 25 °c /miscible/ (est). Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Imides - Supplementary Records. It belongs to the ontological category of amino alcohol in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Moisturizing and Skin Barrier Enhancement

  • Hydration and Reduced Water Loss: Studies show dexpanthenol acts as a humectant, attracting and retaining moisture in the skin []. This improves skin hydration and reduces transepidermal water loss (TEWL), a measure of water evaporation from the skin [].
  • Improved Barrier Function: Dexpanthenol is believed to enhance the skin's barrier function by increasing the mobility of crucial components in the stratum corneum (outermost layer) []. This strengthens the barrier against irritants and improves overall skin health [].

Wound Healing Properties

  • Cellular Proliferation and Re-epithelialization: Research suggests dexpanthenol promotes the proliferation of fibroblasts, the cells responsible for collagen production, which is crucial for wound healing []. Additionally, it may accelerate re-epithelialization, the process of new skin cell formation [].
  • Anti-inflammatory Effects: Studies indicate dexpanthenol may possess anti-inflammatory properties, potentially reducing inflammation at the wound site and promoting faster healing [].

Dexpanthenol is a derivative of pantothenic acid, also known as Vitamin B5, and serves as its alcohol analog. It is a clear, viscous liquid that is hygroscopic, meaning it has the ability to attract and retain moisture. Dexpanthenol is rapidly absorbed through the skin and mucous membranes, where it is oxidized to pantothenic acid, an essential component of coenzyme A. This compound plays a critical role in various biological processes, including protein metabolism and cellular growth .

Dexpanthenol's primary mechanism of action involves its conversion to pantothenic acid, which is then incorporated into Coenzyme A (CoA) []. CoA acts as a vital cofactor in numerous enzymatic reactions, particularly those involved in carbohydrate, protein, and fat metabolism.

In the skin, dexpanthenol appears to promote wound healing by stimulating fibroblast proliferation (growth of connective tissue cells) and accelerating re-epithelialization (renewal of the skin's surface layer) [].

Physical and Chemical Properties

  • Melting point: 75-77 °C [].
  • Boiling point: Decomposes at high temperatures [].
  • Solubility: Highly soluble in water, slightly soluble in alcohol [].
  • Appearance: White to slightly yellow viscous liquid [].

Dexpanthenol undergoes enzymatic cleavage to form pantothenic acid, which is vital for synthesizing coenzyme A. The chemical formula for dexpanthenol is C₉H₁₉NO₄. It exhibits moderate solubility in water and alcohol but is insoluble in fats and oils . Upon heating or decomposition, dexpanthenol can emit toxic fumes, including nitrogen oxides, indicating that it should be handled with care in laboratory settings .

Dexpanthenol has demonstrated several biological activities:

  • Wound Healing: It promotes fibroblast proliferation and accelerates re-epithelialization, which are crucial for wound healing .
  • Moisturization: As a humectant, it attracts moisture to the skin, improving hydration and elasticity .
  • Anti-inflammatory Properties: Dexpanthenol exhibits anti-inflammatory effects, making it beneficial in treating various dermatological conditions .

Dexpanthenol can be synthesized through the reaction of d(-)-α-hydroxy-β,β-dimethyl-gamma-butyric acid lactone with 3-hydroxypropylamine in a methanol solution. The process involves stirring the mixture at controlled temperatures until the reaction completes, followed by purification steps to yield a colorless, viscous oil that is soluble in water .

Dexpanthenol is widely used across various industries:

  • Pharmaceuticals: It is included in ointments and creams for treating skin irritations, burns, and diaper rash .
  • Cosmetics: Found in lotions, shampoos, and conditioners, dexpanthenol enhances moisture retention and improves hair texture .
  • Food Industry: As a food additive, it contributes to nutritional supplementation due to its role as a provitamin .

Dexpanthenol interacts positively with other compounds to enhance its efficacy:

  • Combined with Allantoin: Often used together in topical formulations for improved skin hydration and healing properties .
  • In Dermatological Products: Its penetration-enhancing properties allow for better absorption of other active ingredients in topical applications .

Dexpanthenol shares similarities with several other compounds derived from the Vitamin B complex. Below are some comparable compounds along with their unique features:

CompoundSimilaritiesUnique Features
Pantothenic AcidPrecursor to coenzyme AEssential vitamin involved in energy metabolism
PanthenolAlcohol analog of pantothenic acidExists as a racemic mixture; only dextrorotatory form is biologically active
AllantoinUsed for skin healingPromotes cell proliferation and tissue regeneration
NiacinamideVitamin B derivativeKnown for anti-inflammatory effects and skin barrier enhancement

Dexpanthenol stands out due to its specific role as an active form of panthenol that directly participates in biological processes essential for skin health and wound healing.

Purity

>98% (or refer to the Certificate of Analysis)

Physical Description

Solid

Color/Form

Hygroscopic oil
Viscous liquid
Clear viscous, somewhat hygroscopic liquid ... Some crystallization may occur on standing

XLogP3

-0.9

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

4

Exact Mass

205.13140809 g/mol

Monoisotopic Mass

205.13140809 g/mol

Boiling Point

Decomposes
BP: 118-120 °C at 0.02 mm Hg; somewhat hygroscopic; easily decomposes on distillation.

Heavy Atom Count

14

Taste

Slightly bitter taste

Density

1.2 at 20 °C/20 °C

LogP

log Kow = -1.92 (est)

Decomposition

When heated to decomposition it emits toxic fumes of /nitric oxide/.

Appearance

Clear liquid

Melting Point

< 25 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

WV9CM0O67Z

GHS Hazard Statements

Not Classified;
Reported as not meeting GHS hazard criteria by 294 of 299 companies (only ~ 1.7% companies provided GHS information). For more detailed information, please visit ECHA C&L website

Drug Indication

Panthenol (containing a racemic mixture of dexpanthenol and levopanthenol) is not currently available in any FDA-approved products and therefore does not have an indication. Please see [DB09357] for FDA-approved uses of the dextrorotatory form of Panthenol.

Therapeutic Uses

Dexpanthenol (topical) relieves itching and aids healing of skin in mild eczemas and dermatoses; itching skin, minor wounds, stings, bites, poison ivy, poison oak (dry sage) and minor skin irritations. Also, used in infants and children for diaper rash, chafing and mild skin irritations.
Prophylactic use immediately after major abdominal surgery to minimize the possibility of paralytic ileus. Intestinal atony causing abdominal distention; postoperative or post partum retention of flatus, or post operative delay in resumption of intestinal motility; paralytic ileus.
Vet: ... Dexpanthenol ... /is/ often used as source of B5. Only the D-isomers are active biologically, but dl-isomers are often used ... Equivalents: 1 g D-pantothenic acid = 936 mg D-dexpanthenol.
/Exptl Use (Vet)/: The effect of B-complex vitamin on experimental liver damage in rats was studied. Ip injection of panthenol inhibited initial deposit of lipids after having removed 2/3 of the regenerating fatty liver in rats.
For more Therapeutic Uses (Complete) data for Dexpanthenol (13 total), please visit the HSDB record page.

Pharmacology

Pantothenic acid is a precursor of coenzyme A, which serves as a cofactor for a variety of enzyme-catalyzed reactions involving transfer of acetyl groups. The final step in the synthesis of acetylcholine consists of the choline acetylase transfer of acetyl group from acetylcoenzyme A to choline. Acetylcholine is the neurohumoral transmitter in the parasympathetic system and as such maintains the normal functions of the intestine. Decrease in acetylcholine content would result in decreased peristalsis and in extreme cases adynamic ileus.
Dexpanthenol is an alcoholic analogue of D-pantothenic acid and cholinergic agent. Dexpanthenol acts as a precursor of coenzyme A necessary for acetylation reactions and is involved in the synthesis of acetylcholine. Although the exact mechanism of the actions of dexpanthenol is unclear, it may enhance the effect of acetylcholine. Dexpanthenol acts on the gastrointestinal tract and increases lower intestinal motility. It is also applied topically to the skin to relieve itching and to promote healing.

ATC Code

A - Alimentary tract and metabolism
A11 - Vitamins
A11H - Other plain vitamin preparations
A11HA - Other plain vitamin preparations
A11HA30 - Dexpanthenol
D - Dermatologicals
D03 - Preparations for treatment of wounds and ulcers
D03A - Cicatrizants
D03AX - Other cicatrizants
D03AX03 - Dexpanthenol
S - Sensory organs
S01 - Ophthalmologicals
S01X - Other ophthalmologicals
S01XA - Other ophthalmologicals
S01XA12 - Dexpanthenol

Mechanism of Action

Panthenol is an alcohol derivative of pantothenic acid, a component of the B complex vitamins and an essential component of a normally functioning epithelium. Dexpanthenol, the active form of panthenol, is enzymatically cleaved to form pantothenic acid (Vitamin B5), which is an essential component of Coenzyme A that acts as a cofactor in many enzymatic reactions that are important for protein metabolism in the epithelium. Dermatological effects of the topical use of dexpanthenol include increased fibroblast proliferation and accelerated re-epithelialization in wound healing. Furthermore, it acts as a topical protectant, moisturizer, and has demonstrated anti-inflammatory properties.

KEGG Target based Classification of Drugs

G Protein-coupled receptors
Rhodopsin family
Acetylcholine (muscarinic)
CHRM3 [HSA:1131] [KO:K04131]

Vapor Pressure

1.5X10-8 mm Hg at 25 °C (est)

Other CAS

81-13-0

Absorption Distribution and Excretion

Dexpanthenol is soluble in water and alcohol, although insoluble in fats and oil based substances. With the appropriate vehicle, Dexpanthenol is easily penetrated into the skin. Rate of penetration and absorption is reduced when Dexpanthenol is administered as an oil/water formula.
Milk of nursing mothers receiving a normal diet contains about 2 ug of pantothenic acid per mL. About 70% of an oral dose of pantothenic acid is excreted unchanged in urine and about 30% in feces.
Dexpanthenol is readily converted to pantothenic acid which is widely distributed into body tissues, mainly as coenzyme A. Highest concentrations are found in the liver, adrenal glands, heart, and kidneys.
Dexpanthenol is readily converted to pantothenic acid which is widely distributed into body tissues, mainly as coenzyme A. Highest concentrations are found in the liver, adrenal glands, heart, and kidneys. Milk of nursing mothers receiving a normal diet contains about 2 ug of pantothenic acid per mL. About 70% of an oral dose of pantothenic acid is excreted unchanged in urine and about 30% in feces.

Metabolism Metabolites

Dexpanthenol is readily converted to pantothenic acid which is widely distributed into body tissues, mainly as coenzyme A.
Dexpanthenol is converted to pantothenic acid ... which then produces acetylcholine.

Wikipedia

Panthenol
Octyl_acetate

Drug Warnings

Administration of dexpanthenol injection directly into the vein is not advised.
One case of heartburn and a few cases of GI cramps have been reported after dexpanthenol administration. Allergic reactions to dexpanthenol have been reported occasionally; however, these reactions have not been directly attributed to the drug. Although isolated reports of itching, tingling, difficulty in breathing, erythema, generalized dermatitis, urticaria, temporary respiratory difficulty (when dexpanthenol injection was administered 5 minutes after succinylcholine had been discontinued), hypotension, persistent (up to 10 days) diarrhea, and agitation have been associated with use of dexpanthenol injection, a causal relationship to the drug has not been established.
It is not known whether dexpanthenol can cause fetal harm when administered to pregnant women. Dexpanthenol injection should be used during pregnancy only when clearly needed.
Dexpanthenol injection should not be used for the management of mechanical obstruction; in these patients, therapy should be directed mainly at correcting the obstruction. The manufacturer of dexpanthenol injection cautions that the management of adynamic ileus includes correction of fluid and electrolyte abnormalities (especially hypokalemia), anemia, and hypoproteinemia; treatment of infection; avoidance of drugs that decrease GI motility; and decompression of the GI tract using nasogastric suction or a long intestinal tube when there is considerable distention.
For more Drug Warnings (Complete) data for Dexpanthenol (9 total), please visit the HSDB record page.

Biological Half Life

Half life have not been reported

Use Classification

EPA Safer Chemical Functional Use Classes -> Skin Conditioning Agents
Safer Chemical Classes -> Green half-circle - The chemical is expected to be of low concern
Fragrance Ingredients
Cosmetics -> Skin conditioning; Antistatic; Hair conditioning

Methods of Manufacturing

Prepared by the addition of propanolamine to optically active alpha,gamma-dihydroxy-beta,beta-dimethylbutyrolactone.

General Manufacturing Information

Butanamide, 2,4-dihydroxy-N-(3-hydroxypropyl)-3,3-dimethyl-: ACTIVE

Analytic Laboratory Methods

Analyte: dexpanthenol; matrix: chemical identification; procedure: infrared absorption spectrophotometry with comparison to standards
Analyte: dexpanthenol; matrix: chemical identification; procedure: reaction with sodium hydroxide; addition of cupric sulfate indicator; development of a deep blue color
Analyte: dexpanthenol; matrix: chemical identification; procedure: reaction with hydrochloric acid, hydroxylamine hydrochloride and sodium hydroxide; addition of ferric chloride indicator; development of a purplish red color
Analyte: dexpanthenol; matrix: chemical purity; procedure: reaction with perchloric acid; addition of crystal violet indicator; titration potassium biphthalate solution to a blue-green endpoint
For more Analytic Laboratory Methods (Complete) data for Dexpanthenol (11 total), please visit the HSDB record page.

Storage Conditions

Dexpanthenol injection should be protected from freezing & excessive heat.

Interactions

It has been reported that dexpanthenol prolonged the muscle relaxant effects of succinylcholine; however, a controlled trial failed to show this effect. The manufacturers recommend that dexpanthenol not be administered within 1 hour of succinylcholine.
Pantothenol increased the toxic and paralyzing action of D-tubocurarine but did not protect pigeons against lethal doses of curare. It did not stimulate respiration and muscle activity in rabbits which had been blocked by curare.
On theoretical grounds, the manufacturers of dexpanthenol recommend that the drug not be given with or within 12 hours after administration of neostigmine or other parasympathomimetic drugs. Although the clinical importance has not been established, the miotic effects of anticholinesterase ophthalmic preparations (e.g., echothiophate iodide (no longer commercially available in the US), isoflurophate) reportedly may be potentiated by pantothenic acid.
The manufacturers also warn that rare cases of allergic reactions of unknown cause have occurred during concomitant use of dexpanthenol injection and antibiotics, opiates, and barbiturates.
For more Interactions (Complete) data for Dexpanthenol (9 total), please visit the HSDB record page.

Stability Shelf Life

Reasonably stable to usual sterilization time and temp in aqueous solution at pH 3.0-4.0; long heating causes racemization.
Usually more stable than salts of pantothenic acid if pH can be adjusted between 3 and 5.
Panthenol is most stable form of pantothenic acid in liquid products

Dates

Modify: 2023-08-15

Dexpanthenol and ascorbic acid ameliorate colistin-induced nephrotoxicity in rats

T Aslan, E M Guler, A Cakir, T Dundar, A S Gulgec, O Huseyinbas, M Celikten, G Coban, I N Hakyemez, A Kocyigit, B Durdu
PMID: 33577057   DOI: 10.26355/eurrev_202101_24671

Abstract

Colistin is a potent antibiotic which is mainly preferred in the treatment of multidrug-resistant (MDR) gram-negative bacilli. However, due to the increased risk of acute kidney injury following its use, the clinical application is limited. This nephrotoxicity is known to be induced by oxidative stress and related inflammation. In this study on rats, potent antioxidants Dexpanthenol (DEX) and Ascorbic acid (Vit C) have been administered in combination with Colistin to find out whether they would weaken Colistin's nephrotoxic effects.
Inflammation biomarkers were studied with enzyme-linked immunosorbent assay (ELISA) kits, and oxidative stress biomarkers were studied with different photometric methods in blood and tissue samples taken after treatment with DEX and Vit C in rats with colistin nephrotoxicity. In addition, inflammation and necrosis in the kidney tissues were examined pathologically.
It has been observed in the serum and tissue samples that DEX and Vit C decrease oxidative stress and inflammation biomarkers, therefore acting as nephroprotective agents.
These compounds have been found to ameliorate the nephrotoxic effects of Colistin, which were demonstrated in the rats treated with Colistin, as well as the combinations.


Enantiomeric separation of panthenol by Capillary Electrophoresis. Analysis of commercial formulations and toxicity evaluation on non-target organisms

Sara Jiménez-Jiménez, Georgiana Amariei, Karina Boltes, María Ángeles García, María Luisa Marina
PMID: 33535114   DOI: 10.1016/j.chroma.2021.461919

Abstract

The first CE methodology enabling the enantiomeric separation of panthenol was developed in this work. Electrokinetic chromatography with cyclodextrins (CD-EKC) was the CE mode employed for this purpose. The effect of different experimental variables such as the nature and concentration of the cyclodextrin, the temperature and the separation voltage was investigated. The best enantiomeric separation was obtained with 25 mM (2-carboxyethyl)-β-CD (CE-β-CD) in 100 mM borate buffer (pH 9.0), with a separation voltage of 30 kV and a temperature of 30 °C. Under these conditions, an enantiomeric resolution of 2.0 in an analysis time of 4.2 min was obtained, being the biologically active enantiomer d-panthenol (dexpanthenol) the second-migrating enantiomer. The analytical characteristics of the method were evaluated in terms of precision, accuracy, selectivity, linearity, LOD, and LOQ, showing a good performance for the quantitation of dexpanthenol in cosmetic and pharmaceutical formulations. The enantiomeric impurity (L-panthenol) could be detected at a 0.1% level with respect to the majority enantiomer, allowing to accomplish the requirements of the ICH guidelines. The method was also successfully applied to study the stability of panthenol under abiotic and biotic conditions and its toxicity on non-target organisms (the aquatic plant Spirodela polyrhiza).


Systemic dexpanthenol as a novel treatment for female pattern hair loss

Ömer Kutlu, Ahmet Metin
PMID: 32960484   DOI: 10.1111/jocd.13729

Abstract

There are only a few drugs that have been used for the treatment of female pattern hair loss (FPHL).
Through use of the Dermatologic Life Quality Index (DLQI) and a modified hair growth questionnaire, we aimed to evaluate the effect of dexpanthenol (DXP) as a new option for FPHL.
Women who received 500 mg intramuscular DXP weekly for FPHL were included in this study. They were evaluated in terms of DLQI and laboratory characteristics, before and after DXP treatment, and were examined with a modified hair growth questionnaire.
Overall satisfaction with the appearance of the hair was described by the patients as 57.1% " I am satisfied," 28.6% "I am very satisfied," and 14.3% "I am neutral (neither satisfied nor dissatisfied)." There was a statistical difference between the mean DLQI scores before and after DXP treatment (P < .001). No statistical difference was found in the laboratory characteristics of the patients before and after DXP treatment (P > 0.05). No side effect was reported during DXP treatment.
Dexpanthenol is a safe and novel drug that may increase the quality of life in patients with FPHL.


Fluorescence Assay for the Determination of d-Panthenol Based on Novel Ring-Fused 2-Pyridone Derivative

Wiktor Kasprzyk, Tomasz Świergosz, Filip Koper
PMID: 33182251   DOI: 10.3390/ijms21218386

Abstract

Herein, a novel fluorescent method for the determination of d-panthenol (DP) level in solutions with no separate hydrolysis step has been revealed based on the utilization of citric acid (CA) as a derivatizing agent. Consequently, the essential parameters of the derivatization process were established, resulting in the development of sensitive, repeatable, and accurate determination of panthenol. The method was approved, and its usefulness in characterizing the concentration of DP in pharmaceutical formulations and selectivity in the determination of DP were validated. The chemical structure of the new fluorophore formulating in the reaction in DP with CA, i.e., 6-oxo-3,4-dihydro-2
,6
-pyrido[2,1-
][1,3]oxazine-8-carboxylic acid (ODPC), was elucidated using detailed NMR experiments: one-dimensional (
H,
C) as well as two-dimensional NMR spectra (
H-
H COSY,
H-
C HSQC,
H-
C HMBC,
H-
N HSQC,
H-
N HMBC).


Effects of a cream containing madecassoside, 5% panthenol, and copper-zinc-manganese on improving postlaser resurfacing wound healing: A split-face, randomized trial

Wei Li, Qian Yu, Zhong Shen, Zhongxing Zhang, Caixia Li, Congying Li, Zongzhou Wu, Wei Zhang
PMID: 32378273   DOI: 10.1111/dth.13533

Abstract




Efficacy of a topical gel containing chitosan, chlorhexidine, allantoin and dexpanthenol for pain and inflammation control after third molar surgery: A randomized and placebo-controlled clinical trial

L-M Sáez-Alcaide, P Molinero-Mourelle, J González-Serrano, L Rubio-Alonso, M-M Bornstein, J López-Quiles
PMID: 32683390   DOI: 10.4317/medoral.23661

Abstract

The aim of this study was to evaluate and compare the postoperative effect of a topic gel containing chlorhexidine, chitosan, allantoine and dexpanthenol versus a placebo for pain and inflammation control after third molar surgery.
A gel combining 0.2% chlorhexdine, 0.5% chitosan, 5% dexpanthenol, 0.15% allantoin and 0.01% sodium saccharin was selected for this split mouth randomized controlled and double-blind trial including 36 patients with bilaterally and symmetrically impacted lower third molars. The teeth (n=72) were randomly divided into two groups before surgical removal: control group (CG; in which a placebo was given) and experimental group (EG). Swelling, trismus, postoperative pain, wound healing and complications were measured and recorded in order to evaluate differences between the placebo and experimental product.
Five patients suffered from an alveolitis in the CG (13.9%), and none in the study group (0%), but no statistically significant difference was found (p=0.063). From day 0 to day 7, trismus and swelling were significantly less pronounced in the EG, and wound healing was considered 'good' in 22.2% for the CG and 97.2% for the EG (p<0.001). Mean VAS scores during the seven postoperative days were statistically lower in the study (2.56±1,19) compared to the placebo group (3.25±1.6) (p=0.002). The mean consumption of analgesic pills during the first 92 hours was also statistically lower in the EG (0.26±0.51) in comparison to the CG (0.56±0.67) (p=0.003).
The use of an experimental gel containing chlorhexidine, chitosan, allantoine and dexpanthenol seems to significantly reduce postoperative pain, trismus and signs of inflammation. Future studies should further evaluate, if the gel is effective in dry socket preventing after third molar removal.


The therapeutic efficacy of dexpanthenol on sciatic nerve injury in a rat model

Mehmet Fatih Korkmaz, Hakan Parlakpinar, Mehmet Nuri Erdem, Mehmet Fethi Ceylan, Levent Ediz, Emine Samdanci, Ersoy Kekilli
PMID: 32297525   DOI: 10.1080/02688697.2020.1749984

Abstract

The aim of this study was to evaluate histopathological, functional and bone densitometry examinations of the beneficial effects of dexpanthenol (DEX) on nerve regeneration in a rat model of peripheral nerve crush injury.
Thirty adult Sprague-Dawley rats were divided equally into three groups. A crush injury was simulated in all rats by clamping the right sciatic nerve for one minute. In group 1, one day before the surgical procedure, 500 mg/kg DEX administered via intraperitoneally (ip) was initiated and continued three times in a week during the experiment period as 28 days. In group 2, rats received a dose of 10 mg/kg DEX to investigate possible effects of DEX alone. Group 3 served as the control (sciatic nerve injury) and was not given any drugs.
Performance was significantly lower in group 3 compared to the drug treatment groups during the rotarod test (30 rpm and 40 rpm) (
< 0.05). After a while, the rats which were able to remain on the rod was significantly lower in group 3 during the acceleration test (
< 0.05). Hot plate latency test results in group 3 were significantly lower when compared to the other groups (
< 0.05).
DEX appears to be useful as a supportive clinical agent for the treatment of pain and nerve damage.


Dexpanthenol may be a novel treatment for male androgenetic alopecia: Analysis of nine cases

Ömer Kutlu
PMID: 32255530   DOI: 10.1111/dth.13381

Abstract

Androgenetic alopecia also known as pattern alopecia, is a disorder characterized by the gradual onset of the conversion of terminal hairs into vellus hairs. Dexpanthenol has an anti-oxidative and anti-inflammatory effect and a cellular repair capability. We present nine male cases who had marked improvement after receiving only systemic dexpanthenol treatment for androgenetic alopecia.


Randomised trial on performance, safety and clinical benefit of hyaluronic acid, hyaluronic acid plus dexpanthenol and isotonic saline nasal sprays in patients suffering from dry nose symptoms

Uta Thieme, Karolina Müller, Christoph Bergmann, Bernward Bock, Nadine Wurzer-Materna, Taufik Shahab, Florian Zeman, Yvonne Eberhardt, Gunnar Huppertz, Michael Koller, Peter Meiser
PMID: 32067777   DOI: 10.1016/j.anl.2020.01.008

Abstract

Limited data exist on the clinical benefits of nasal applications for moistening the nasal mucosa. We therefore investigated the effects of hyaluronic acid, hyaluronic acid plus dexpanthenol and isotonic saline nasal sprays in patients suffering from dry nose symptoms in an otorhinolaryngological outpatient setting.
240 patients were randomised into this prospective, three-armed clinical trial with two assessment points (baseline and 4 weeks later). Patients received either hyaluronic acid, hyaluronic acid plus dexpanthenol or isotonic saline nasal spray over a period of four weeks. Rhinitis Sicca Symptom Score (RSSS) was assessed as primary endpoint, and individual symptoms and tolerability of all treatments as secondary endpoints. Patient perceptions after first application of the allocated nasal spray were recorded using the Nasal Spray Sensory Scale. Treatment effects were analysed for each study arm first and subsequently compared against each other.
RSSS (hyaluronic acid: mean difference = 8.90 [98.33% CI = 7.34/10.45]; hyaluronic acid plus dexpanthenol: mean difference = 8.42 [98.33% CI = 6.91/9.94]; isotonic saline: mean difference = 8.94 [98.33% CI = 7.33/10.54]), individual symptoms and Endoscopy Score improved significantly (p < 0.001) in all treatment arms. Tolerability was assessed as "flawless" in more than 85% of all treatments, which is reflected in overall high rankings in the Nasal Spray Sensory Scale. Perception of nasal moisturisation was reported to be significantly higher in patients receiving hyaluronic acid plus dexpanthenol as compared to patients receiving hyaluronic acid or isotonic saline. No further significant differences were observed between the three treatments.
All three tested sprays (hyaluronic acid, hyaluronic acid plus dexpanthenol and isotonic saline) proved to be suitable treatments for patients suffering from dry nose symptoms. (DRKS-ID: DRKS00013357).


A new ophthalmic formulation containing antiseptics and dexpanthenol: In vitro antimicrobial activity and effects on corneal and conjunctival epithelial cells

Rita Mencucci, Eleonora Favuzza, Paolo Bottino, Costanza Mazzantini, Elisa Zanotto, Domenico E Pellegrini-Giampietro, Elisa Landucci
PMID: 32980315   DOI: 10.1016/j.exer.2020.108269

Abstract

Antibiotic resistance is increasing even in ocular pathogens, therefore the interest towards antiseptics in Ophthalmology is growing. The aim of this study was to analyze the in vitro antimicrobial efficacy and the in vitro effects of an ophthalmic formulation containing hexamidine diisethionate 0.05%, polyhexamethylene biguanide (PHMB) 0.0001% disodium edetate (EDTA) 0.01%, dexpanthenol 5% and polyvinyl alcohol 1.25% (Keratosept, Bruschettini, Genova, Italy) on cultured human corneal and conjunctival cells. The in vitro antimicrobial activity was tested on Staphylococcus aureus, Methicillin-Resistant Staphylococcus aureus (MRSA), Pseudomonas aeruginosa, Streptococcus pneumoniae, Streptococcus pyogenes and Streptococcus mitis. For each microbial strain 10 μL of a 0.5 MacFarland standardized bacterial inoculum were incubated at 25 °C with 100 μL of ophthalmic solution for up to 6 h. After different periods of time, samples were inoculated on blood agar with 5% sheep blood. Moreover, a 0.5 MacFarland bacterial inoculum was seeded in triplicate on Mueller-Hinton Agar or on Mueller-Hinton Fastidious Agar; then a cellulose disc soaked with 50 μL of ophthalmic solution was applied on the surface of agar and plates were incubated for 18 h at 37 °C, in order to evaluate the inhibition of bacterial growth around the disc. Human corneal and conjunctival epithelial cells in vitro were incubated for 5, 10 and 15 min with Keratosept or its components. The cytotoxicity was assessed through the release of cytoplasmic enzyme lactate dehydrogenase (LDH) into the medium immediately after exposure to the drugs; the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay was performed to evaluate the metabolic cell activity. Our results show that Keratosept ophthalmic solution gave an average logarithmic (log) reduction of bacterial load of 2.14 ± 0.35 within 6 h of exposure (p-value < 0.05 versus control saline solution). On agar plates, all microbial strains, excluding P. Aeruginosa, showed an inhibition zone of growth around the Keratosept-soaked discs. Keratosept and its components after 5 and 10 min did not show any cytotoxic effect on cultured corneal and conjunctival cells, and only after 15 min a significant reduction of cell viability and an increase of cytotoxicity compared to control (vehicle) was seen; dexpanthenol 5% and polyvinyl alcohol accelerated the wounding of corneal cells in vitro. In conclusion, Keratosept showed good antimicrobial activity on the tested strains; the ophthalmic solution and its components were safe and non-toxic for the corneal and conjunctival epithelial cells for 5 and 10 min at the concentrations analyzed, and dexpanthenol 5% and polyvinyl alcohol promoted the wounding of corneal cells.


Explore Compound Types